

discovery and history of 5-(4-Methoxyphenyl)nicotinic acid

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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)nicotinic acid

Cat. No.: B1598746

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An In-depth Technical Guide to **5-(4-Methoxyphenyl)nicotinic Acid**: Synthesis, Properties, and Therapeutic Context

This guide provides a comprehensive technical overview of **5-(4-Methoxyphenyl)nicotinic acid**, a compound of interest within the broader class of nicotinic acid derivatives. While a singular, seminal "discovery" paper for this specific molecule is not prominent in the scientific literature, its existence is confirmed by its CAS registry number 887973-52-6[1]. This document, therefore, synthesizes information from the wider body of research on nicotinic acid and its analogs to present a detailed account of its synthesis, physicochemical properties, and potential therapeutic relevance for researchers, scientists, and drug development professionals.

Introduction to Nicotinic Acid and its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for cellular metabolism.[2][3] It serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for a vast array of redox reactions in the body.[2] Beyond its nutritional role, pharmacological doses of nicotinic acid have been used for decades to manage dyslipidemia.[4][5][6] It effectively lowers low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[4][5][6]

The therapeutic utility of nicotinic acid has spurred significant interest in the development of its derivatives to improve efficacy, reduce side effects (such as flushing), and explore new

therapeutic applications.[4][5][6] Aryl-substituted nicotinic acids, such as **5-(4-Methoxyphenyl)nicotinic acid**, represent a key area of this research, with modifications aimed at modulating the compound's pharmacological profile.[7][8]

Physicochemical Properties of 5-(4-Methoxyphenyl)nicotinic Acid

A summary of the key physicochemical properties of **5-(4-Methoxyphenyl)nicotinic acid** is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Property	Value	Source
CAS Number	887973-52-6	[1]
Molecular Formula	C ₁₃ H ₁₁ NO ₃	[1]
Molecular Weight	229.23 g/mol	[1]
Topological Polar Surface Area (TPSA)	59.42 Å ²	[1]
LogP	2.4554	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	3	[1]

Synthesis of 5-(4-Methoxyphenyl)nicotinic Acid

The synthesis of 5-aryl-nicotinic acids is well-documented in the chemical literature, with palladium-catalyzed cross-coupling reactions being a prominent method. A general and efficient route for the synthesis of 5-arylnicotinates involves the Suzuki coupling of a brominated pyridine derivative with an arylboronic acid.[9]

A plausible synthetic pathway for **5-(4-Methoxyphenyl)nicotinic acid** is outlined below. This approach offers a versatile and high-yielding route to the target compound.

Experimental Protocol: Suzuki Cross-Coupling for the Synthesis of 5-Aryl-Nicotinic Acid Esters

This protocol describes a general method for the synthesis of 5-aryl-nicotinic acid esters, which can be subsequently hydrolyzed to the corresponding carboxylic acid.

Step 1: Suzuki Cross-Coupling Reaction

- To a reaction vessel, add methyl 5-bromonicotinate (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents).
- Add a suitable base, for example, sodium carbonate (2 equivalents), dissolved in a mixture of a solvent like toluene and water.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the pure methyl 5-(4-methoxyphenyl)nicotinate.

Step 2: Hydrolysis to **5-(4-Methoxyphenyl)nicotinic Acid**

- Dissolve the purified methyl 5-(4-methoxyphenyl)nicotinate in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
- Add an excess of a base, such as lithium hydroxide or sodium hydroxide (e.g., 2-3 equivalents).
- Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

- Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **5-(4-Methoxyphenyl)nicotinic acid**.

Synthetic pathway for 5-(4-Methoxyphenyl)nicotinic acid.

Potential Therapeutic Applications and Biological Context

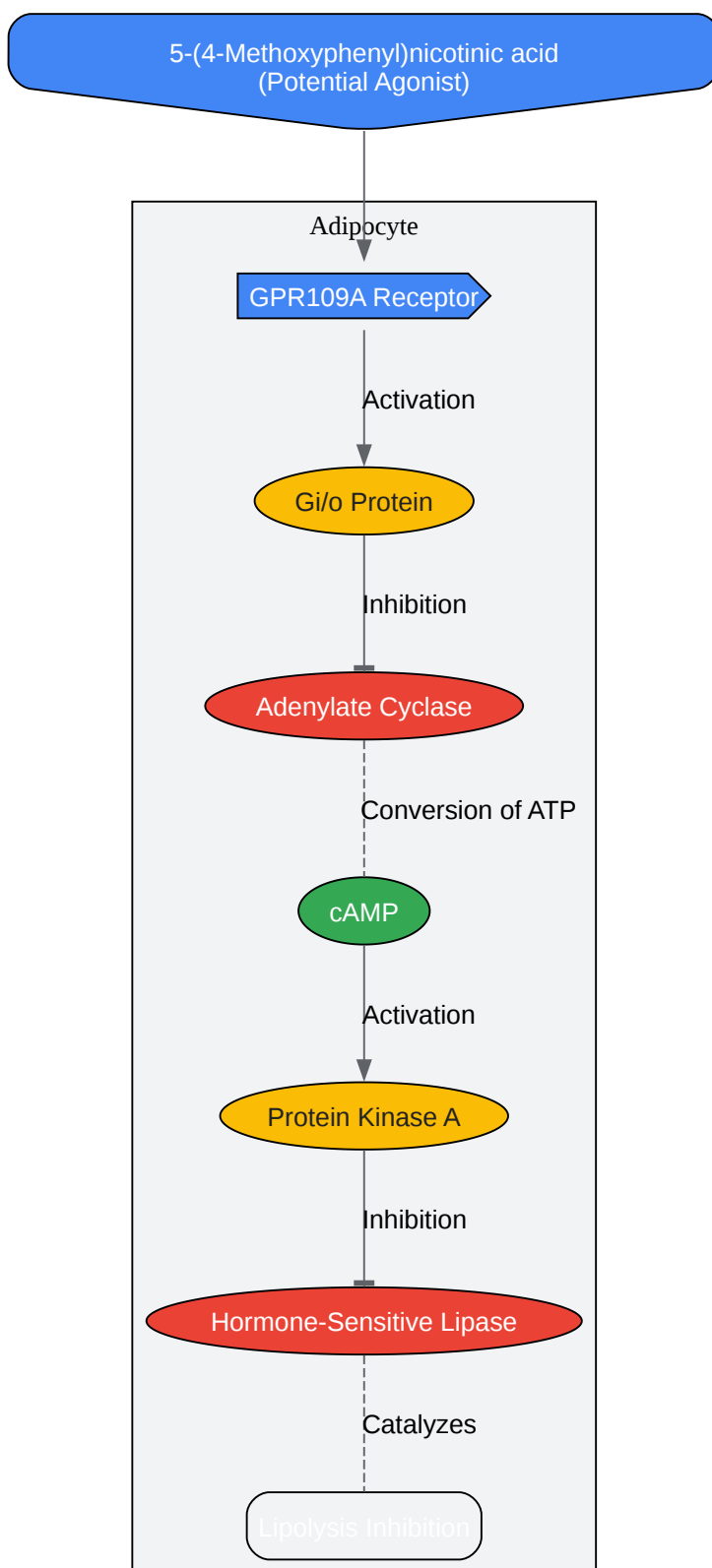
While specific biological data for **5-(4-Methoxyphenyl)nicotinic acid** is not readily available in public databases, its structural similarity to other nicotinic acid derivatives allows for informed speculation on its potential therapeutic applications.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of nicotinic acid derivatives.^[7] These compounds can modulate the production of pro-inflammatory cytokines such as TNF- α and IL-6.^[7] The introduction of an aryl group at the 5-position of the pyridine ring can influence the molecule's interaction with biological targets, potentially leading to enhanced anti-inflammatory effects with an improved side-effect profile.^[8]

Dyslipidemia Management

The primary pharmacological action of nicotinic acid is the modulation of lipid profiles.^{[4][5][6]} It is plausible that **5-(4-Methoxyphenyl)nicotinic acid** was synthesized as part of a research program aimed at discovering novel agonists of the nicotinic acid receptor (GPR109A) with reduced flushing side effects.^{[4][5]} The methoxyphenyl group could potentially alter the binding affinity and signaling pathway activation of the receptor, leading to a more favorable therapeutic window.



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Hypothesized mechanism of action via GPR109A.

Conclusion

5-(4-Methoxyphenyl)nicotinic acid is a tangible chemical entity with a plausible and efficient synthetic route based on modern cross-coupling methodologies. While its specific discovery and detailed biological evaluation are not extensively documented in publicly accessible literature, its structural framework as a 5-aryl-nicotinic acid derivative places it within a class of compounds with significant therapeutic potential, particularly in the areas of inflammation and lipid metabolism. This guide provides a foundational understanding for researchers interested in exploring the properties and applications of this and related molecules. Further investigation is warranted to fully elucidate the pharmacological profile of **5-(4-Methoxyphenyl)nicotinic acid**.

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